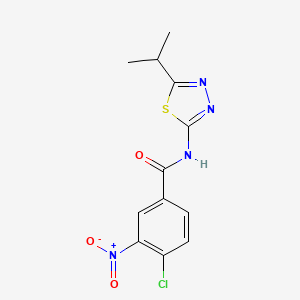![molecular formula C18H15N3OS2 B2624237 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 893979-88-9](/img/structure/B2624237.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide, commonly known as MITA, is a synthetic compound with potential applications in scientific research. It is a member of the imidazo[2,1-b]thiazole family of compounds that have been shown to exhibit a range of biological activities. In
作用机制
The mechanism of action of MITA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. MITA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
MITA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of the immune response. MITA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using MITA in lab experiments is its potential to target multiple pathways involved in inflammation and cancer. This makes it a potentially more effective therapeutic agent compared to drugs that target a single pathway. However, one of the limitations of using MITA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on MITA. One area of interest is the development of more efficient synthesis methods for MITA, which could improve its availability for scientific research. Another area of interest is the investigation of the potential of MITA as a therapeutic agent for autoimmune diseases, as it has been shown to modulate the immune response. Additionally, further research is needed to fully understand the mechanism of action of MITA and its potential applications in cancer therapy.
合成方法
The synthesis of MITA involves a series of chemical reactions, starting with the condensation of 3-methylimidazo[2,1-b]thiazole-6-carboxaldehyde with 3-aminobenzophenone, followed by the reaction of the resulting imine with 2-thiophenylacetic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
MITA has been shown to have potential applications in scientific research, particularly in the areas of cancer and inflammation. It has been reported to exhibit anti-inflammatory and anticancer properties by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. MITA has also been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-12-11-24-18-20-16(10-21(12)18)13-4-2-5-14(8-13)19-17(22)9-15-6-3-7-23-15/h2-8,10-11H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSAJHRZHSCPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)
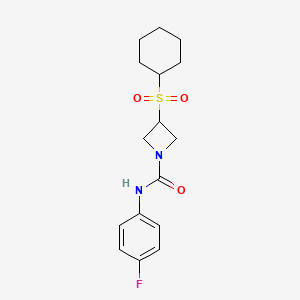
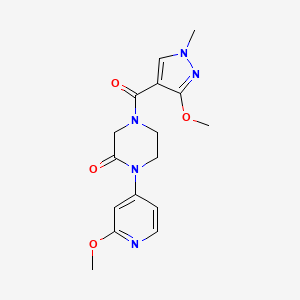
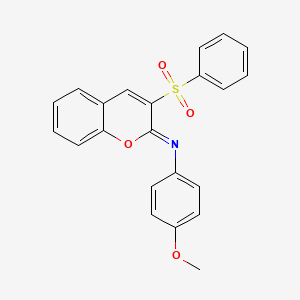


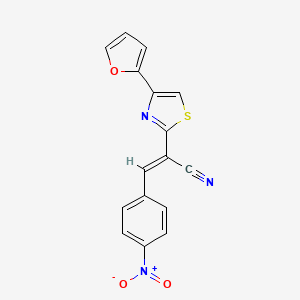
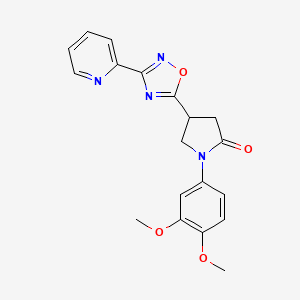
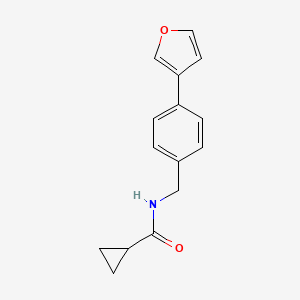
![N-(2,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2624170.png)
![2-[1-benzyl-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]benzenol](/img/structure/B2624173.png)
![1-Cyclohexyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2624174.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624175.png)
